N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar adamantyl compounds often involves reactions with various amines . For instance, 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione can react with formaldehyde solution and various 1-substituted piperazines to yield corresponding N-Mannich bases .Chemical Reactions Analysis
Adamantane derivatives are often involved in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds . The adamantyl radical can be generated using a chlorine radical, which is initially produced via the homolysis of a peroxide .Scientific Research Applications
Scientific Research Applications
Benzofuran Derivatives in Biomedical Research: Benzofuran compounds, including this derivative, exhibit extensive biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Researchers worldwide recognize their potential as natural drug lead compounds. Recent discoveries highlight benzofuran derivatives’ promise in developing novel therapeutic drugs, including those for hepatitis C and as scaffolds for anticancer agents .
BenchChem: (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide Molecules: Design, Synthesis, and SAR of Novel 2 …
Mechanism of Action
Target of Action
The primary targets of the compound, also known as “Oprea1_092639”, “AB00667808-01”, “N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide”, or “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide”, are currently unknown
Mode of Action
It is believed to modulate various biological pathways. More research is needed to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound is believed to affect various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(19(26)17-5-4-16(27-2)9-18(17)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJBBZOXGCRBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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